molecular formula C8H7F2NO3 B14852068 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid

2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid

Cat. No.: B14852068
M. Wt: 203.14 g/mol
InChI Key: KPIVIILTJPDQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a carboxylic acid group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can facilitate the difluoromethylation process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, oxygen, or sulfur, allowing the compound to mimic the behavior of other functional groups. This property enables the compound to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-4-methoxypyridine-5-carboxylic acid
  • 2-(Chlorodifluoromethyl)-4-methoxypyridine-5-carboxylic acid
  • 2-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid

Uniqueness: 2-(Difluoromethyl)-4-methoxypyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

6-(difluoromethyl)-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c1-14-6-2-5(7(9)10)11-3-4(6)8(12)13/h2-3,7H,1H3,(H,12,13)

InChI Key

KPIVIILTJPDQAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(=O)O)C(F)F

Origin of Product

United States

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